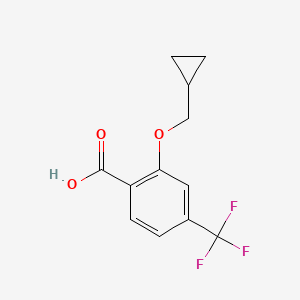![molecular formula C13H6ClF6N3O2 B1410574 3-chloro-2-oxo-5,5'-bis(trifluoromethyl)-2H-[1,3'-bipyridine]-2'-carboxamide CAS No. 1823182-37-1](/img/structure/B1410574.png)
3-chloro-2-oxo-5,5'-bis(trifluoromethyl)-2H-[1,3'-bipyridine]-2'-carboxamide
Overview
Description
3-Chloro-2-oxo-5,5'-bis(trifluoromethyl)-2H-[1,3'-bipyridine]-2'-carboxamide (CBTBC) is a novel compound that has been studied extensively in recent years. CBTBC is a halogenated heterocyclic compound that has a wide range of potential applications in the field of scientific research. CBTBC has been found to possess a number of interesting physical, chemical, and biological properties, making it a valuable tool for scientists.
Scientific Research Applications
1. Inhibitor of Transcription Factors
A study by Palanki et al. (2000) explored derivatives of N-[3,5-bis(trifluoromethyl)phenyl][2-chloro-4-(trifluoromethyl)pyrimidin-5-yl]carboxamide, focusing on transcription inhibition mediated by NF-kappaB and AP-1 transcription factors. This research could provide insights into the applications of 3-chloro-2-oxo-5,5'-bis(trifluoromethyl)-2H-[1,3'-bipyridine]-2'-carboxamide in controlling gene expression (Palanki et al., 2000).
2. Synthesis and Computational Studies
Jayarajan et al. (2019) conducted a study on water-mediated synthesis involving compounds structurally similar to the chemical . Their research included computational methods, non-linear optical properties, and molecular docking analyses, which can be relevant for understanding the synthesis and potential applications of the target compound (Jayarajan et al., 2019).
3. Trifluoromethylation in Organic Synthesis
Ohtsuka et al. (2012) researched the trifluoromethylation of 1,3-dicarbonyl compounds, a process related to the synthesis of fluorinated pyrazoles. This study could provide insights into the chemical transformations and applications of this compound in organic synthesis (Ohtsuka et al., 2012).
4. Application in Polymeric Materials
A study by Liu et al. (2017) on poly(amide-imide)s with trifluoromethyl substituents discusses the synthesis and properties of polymers with functional groups similar to those in the target compound. This research provides valuable information on the potential use of the compound in the development of high-performance polymers (Liu et al., 2017).
5. Anticancer Activity and Tubulin Inhibition
Gao et al. (2018) synthesized a novel compound, IUR-1601, structurally related to the target chemical, and evaluated its biological activity. This research highlights the potential application of the compound in the development of new anticancer agents and studies of tubulin polymerization inhibition (Gao et al., 2018).
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as 5,5′-bis(trifluoromethyl)-2,2′-bipyridine, have been used in the formation of ruthenium complexes, which are active catalysts for certain chemical reactions .
Mode of Action
Without specific information on this compound, it’s challenging to provide an accurate description of its mode of action. Compounds with similar structures have been involved in catalytic processes, such as the anti-markovnikov hydration of terminal alkynes .
properties
IUPAC Name |
3-[3-chloro-2-oxo-5-(trifluoromethyl)pyridin-1-yl]-5-(trifluoromethyl)pyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6ClF6N3O2/c14-7-1-6(13(18,19)20)4-23(11(7)25)8-2-5(12(15,16)17)3-22-9(8)10(21)24/h1-4H,(H2,21,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRTAGYUXNQESCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1N2C=C(C=C(C2=O)Cl)C(F)(F)F)C(=O)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6ClF6N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




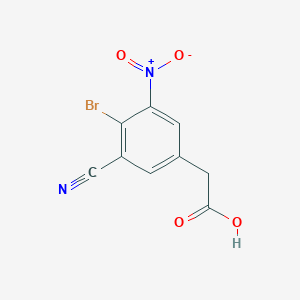

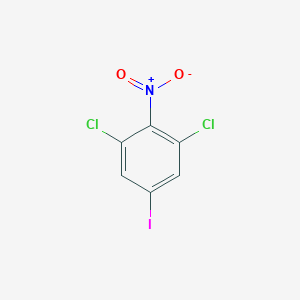
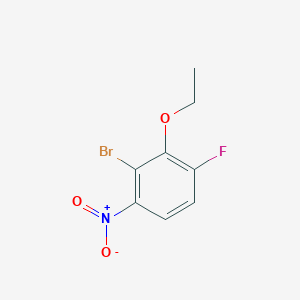
![(3R,5S)-5-((S)-8-Fluoro-4-isopropyl-2-(N-methylmethylsulfonamido)-5,6-dihydrobenzo[h]quinazolin-6-yl)-3,5-dihydroxypentanoic acid](/img/structure/B1410497.png)

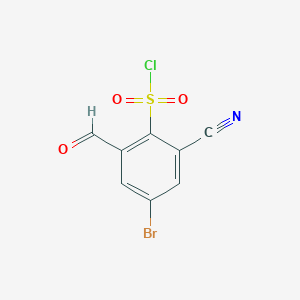
![2-[2-Bromo-6-cyano-3-(trifluoromethyl)phenyl]acetic acid](/img/structure/B1410504.png)
![2-tert-Butyl 4-methyl 2-azabicyclo[3.1.0]hexane-2,4-dicarboxylate](/img/structure/B1410505.png)

